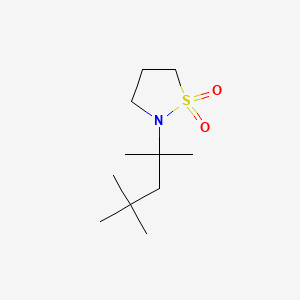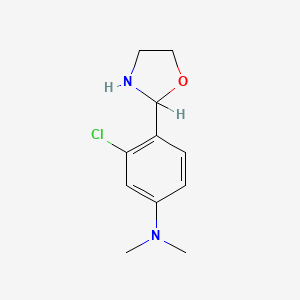
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzylamine with a suitable diketone under acidic or basic conditions, followed by cyclization and reduction steps.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound in drug discovery.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-3,4-dihydro-2H-pyridin-2-one: Similar structure but lacks the methyl groups.
4,5-Dimethyl-3,6-dihydropyridin-2(1H)-one: Lacks the benzyl group.
1-Benzyl-4,5-dimethyl-2-pyridone: Similar but with a different oxidation state.
Uniqueness
1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features might confer specific binding properties and stability, making it a valuable compound for research and application.
Eigenschaften
CAS-Nummer |
75072-15-0 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
1-benzyl-3,4-dimethyl-2,5-dihydropyridin-6-one |
InChI |
InChI=1S/C14H17NO/c1-11-8-14(16)15(9-12(11)2)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
RFBPXWRZCONZBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CN(C(=O)C1)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



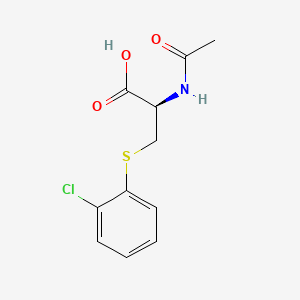
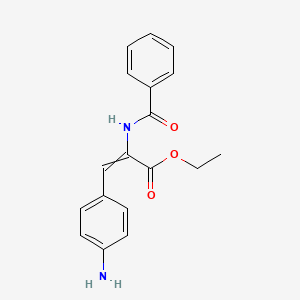
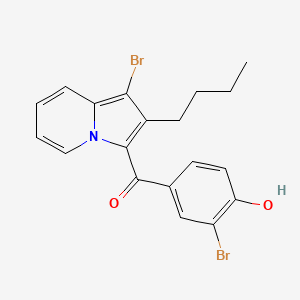
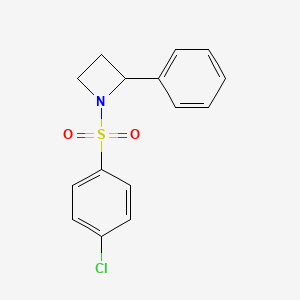

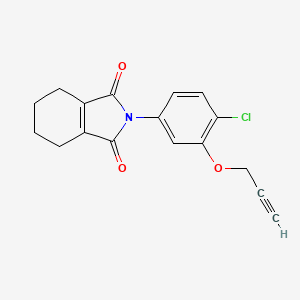
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)




